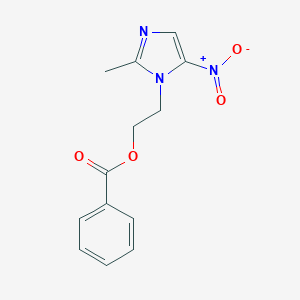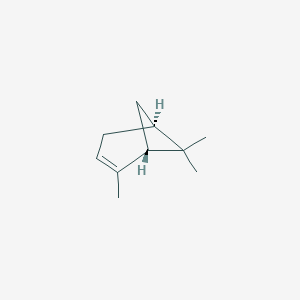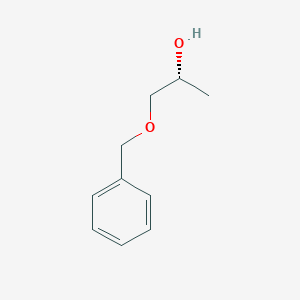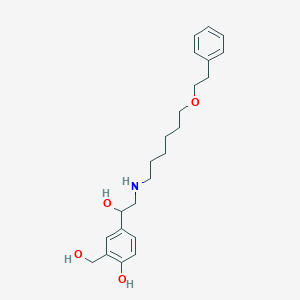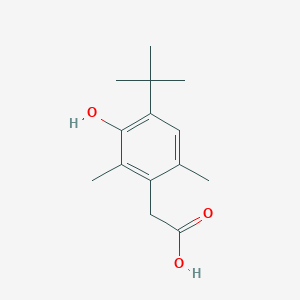
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Vue d'ensemble
Description
“2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is a hydrophobic carboxylic acid with an empirical formula of C14H20O3 and a molecular weight of 236.31 . It is also known as TBHPAA.
Molecular Structure Analysis
The molecular structure of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is characterized by a carboxylic acid group attached to a phenyl ring, which is further substituted with tert-butyl, hydroxy, and dimethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” are largely determined by its molecular structure. As a carboxylic acid, it is expected to exhibit the typical properties of this class of compounds, including the ability to form hydrogen bonds .Applications De Recherche Scientifique
Pharmaceutical Reference Standards
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: is used as a certified reference material in pharmaceutical research . It serves as a standard for the calibration of analytical instruments, quantification of drug substances, and quality control of pharmaceutical products.
Impurity Profiling
This compound is identified as an impurity, specifically Oxymetazoline impurity D (PhEur) . Its identification and quantification are crucial for the purity assessment of pharmaceuticals, ensuring the safety and efficacy of the drugs.
Synthetic Chemistry
The compound’s structure suggests its utility in synthetic chemistry, particularly in the synthesis of complex molecules. Its benzylic position is reactive and can undergo various chemical transformations, such as free radical bromination and nucleophilic substitution .
Biological Activity Research
Research into derivatives of this compound, such as those linked to secondary amines and pharmacophore γ-aminobutyric acid, indicates potential biological activity. These derivatives could be explored for their therapeutic properties .
Material Science
In material science, the compound could be investigated for its role in the stabilization of polymers. Its phenolic structure may impart antioxidant properties, which are valuable in enhancing the durability of materials .
Analytical Method Development
The compound is used in the development of new analytical methods. Its unique structure can be utilized to test the precision and accuracy of chromatographic techniques, which are essential for the analysis of complex mixtures in various research fields .
Propriétés
IUPAC Name |
2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKABAZTVCKJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


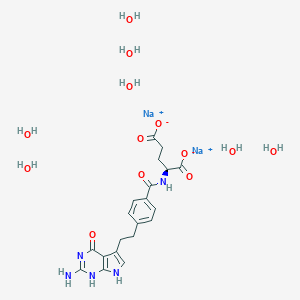
![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
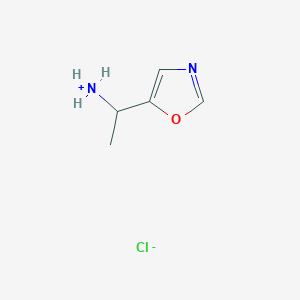
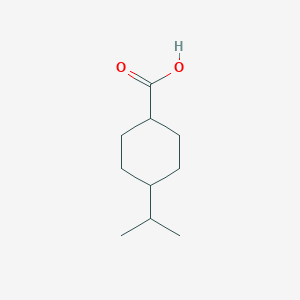
![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)



